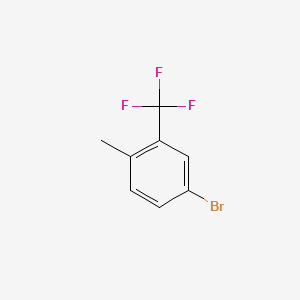

5-Bromo-2-methylbenzotrifluoride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFVIEYHUOUPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379625 | |

| Record name | 4-Methyl-3-(trifluoromethyl)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86845-27-4 | |

| Record name | 4-Methyl-3-(trifluoromethyl)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Methylbenzotrifluoride and Its Precursors

Established Synthetic Pathways: A Critical Review

The traditional synthesis of 5-Bromo-2-methylbenzotrifluoride and its precursors relies on classical organic reactions, including electrophilic aromatic substitution and functional group interconversions. These methods, while effective, often require harsh reaction conditions and stoichiometric reagents.

Bromination Strategies for Substituted Toluenes and Benzotrifluorides

The direct bromination of substituted aromatic compounds is a fundamental approach to introducing a bromine atom onto the benzene (B151609) ring. This electrophilic aromatic substitution typically requires a bromine source and a Lewis acid catalyst to activate the halogen. libretexts.orgmasterorganicchemistry.com

For substrates like 2-methylbenzotrifluoride, the directing effects of the methyl and trifluoromethyl groups are crucial in determining the regioselectivity of the bromination. The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This can lead to a mixture of products, necessitating careful control of reaction conditions to favor the desired 5-bromo isomer.

Common brominating agents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are often employed to polarize the bromine molecule, increasing its electrophilicity. libretexts.org The reaction mechanism involves the generation of a highly electrophilic bromine species that attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. fiveable.me

A specific example of bromination involves the reaction of N,N-dimethyl-3-(trifluoromethyl)aniline with 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one to produce 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline, a precursor which can be further modified. orgsyn.org While effective, these methods can suffer from issues with regioselectivity and the generation of stoichiometric amounts of acidic byproducts.

Trifluoromethylation Approaches in Aromatic Systems

The introduction of a trifluoromethyl (-CF₃) group into aromatic systems is a critical transformation in medicinal and agricultural chemistry due to the unique properties this group imparts. beilstein-journals.org Several methods have been developed for this purpose, broadly categorized as direct C-H trifluoromethylation and trifluoromethylation of pre-functionalized aromatics.

Radical C-H trifluoromethylation offers a direct approach but often suffers from a lack of regioselectivity, leading to mixtures of isomers. chemrxiv.org The high reactivity of the CF₃ radical makes it challenging to control the position of substitution on a multi-substituted aromatic ring. acs.org

More controlled methods often involve the use of aryl halides or diazonium salts. For instance, the trifluoromethylation of aryl iodides can be achieved using reagents like potassium trifluoroacetate (CF₃CO₂K) in a flow system, offering high selectivity and efficiency. nih.gov Another important method is the Sandmeyer-type reaction, where an aromatic amine is converted to a diazonium salt, which is then reacted with a trifluoromethyl source in the presence of a copper catalyst. wikipedia.orglscollege.ac.in This approach provides excellent regiocontrol as the position of the trifluoromethyl group is determined by the initial position of the amino group.

Functional Group Interconversions Leading to this compound

Multi-step synthetic routes involving the interconversion of functional groups are among the most common and reliable methods for preparing this compound with high purity. These pathways offer precise control over the substitution pattern on the aromatic ring.

One prevalent strategy begins with the nitration of 2-methylbenzotrifluoride to yield 2-methyl-5-nitrobenzotrifluoride. chemicalbook.comverypharm.com This nitration is typically carried out using a mixture of nitric acid and sulfuric acid. chemicalbook.com The resulting nitro compound can then be reduced to the corresponding amine, 5-amino-2-methylbenzotrifluoride. google.com This reduction can be achieved through various methods, including catalytic hydrogenation. acs.org

The final step in this sequence is the conversion of the amino group to a bromo group via the Sandmeyer reaction. wikipedia.orglscollege.ac.in This involves the diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orggoogle.com The diazonium salt is then treated with a copper(I) bromide (CuBr) solution to yield the final product, this compound. wikipedia.orgorganic-chemistry.org This multi-step approach is advantageous because the starting materials are readily available, and the regiochemistry is well-controlled at each step.

An alternative route starts from 4-bromo-2-(trifluoromethyl)aniline. labshake.com This commercially available intermediate can be converted to this compound through a sequence of reactions that replaces the amino group with a methyl group, although this is a less common approach.

| Starting Material | Key Intermediates | Final Product | Key Reactions |

| 2-Methylbenzotrifluoride | 2-Methyl-5-nitrobenzotrifluoride, 5-Amino-2-methylbenzotrifluoride | This compound | Nitration, Reduction, Diazotization, Sandmeyer Reaction |

| 4-Bromo-2-(trifluoromethyl)aniline | - | This compound | Reactions to replace amino group with methyl group |

Novel and Sustainable Synthetic Approaches

Recent research has focused on developing more sustainable and efficient methods for the synthesis of halogenated and trifluoromethylated aromatic compounds, addressing the limitations of traditional approaches. These novel methods often utilize advanced catalytic systems and more environmentally benign reaction conditions.

Catalytic Systems for Selective Bromination and Trifluoromethylation

The development of advanced catalytic systems has revolutionized aromatic C-H functionalization, offering improved selectivity and milder reaction conditions. For bromination, transition-metal catalysts, including palladium, rhodium, cobalt, and ruthenium, have been explored. thieme-connect.com Palladium-catalyzed C-H activation, often directed by a functional group on the substrate, allows for highly selective ortho-bromination. thieme-connect.com This approach can circumvent the regioselectivity issues often encountered in classical electrophilic bromination. Copper-mediated bromination reactions have also been developed as a more economical alternative. thieme-connect.com

In the field of trifluoromethylation, copper-catalyzed reactions have shown great promise. For instance, the use of Cu(OTf)₂ as a catalyst in the presence of NaO₂SCF₃ and an oxidant can facilitate the C-H trifluoromethylation of aromatic compounds. acs.org The development of photocatalytic methods for trifluoromethylation represents another significant advancement, utilizing visible light to generate trifluoromethyl radicals under mild conditions. researchgate.net These catalytic approaches often lead to higher atom economy and reduced waste compared to traditional stoichiometric methods.

| Reaction Type | Catalyst Examples | Advantages |

| Selective Bromination | Palladium(II) acetate, Rhodium complexes, Copper salts | High regioselectivity, Milder reaction conditions |

| Catalytic Trifluoromethylation | Copper(II) triflate, Photocatalysts | Direct C-H functionalization, Milder reaction conditions |

Solvent-Free Reaction Conditions in Aromatic Halogenation

A significant step towards more sustainable chemical synthesis is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions offer numerous benefits, including reduced waste, lower costs, and simplified purification procedures.

In the context of aromatic halogenation, solvent-free conditions have been successfully applied. For example, the palladium-catalyzed ortho-chlorination of anilides has been achieved in the absence of a solvent using CuCl₂. rsc.org While the direct solvent-free bromination of anilides using copper bromide under similar conditions tended to yield products of simple electrophilic bromination, this area remains a focus of research. rsc.orgnih.gov The development of solvent-free methods for the bromination of less activated substrates like substituted benzotrifluorides is a key area for future research to enhance the sustainability of synthesizing compounds like this compound. Free-radical halogenation, which can be initiated by UV light, also presents possibilities for solvent-minimized or solvent-free processes. wikipedia.org

Multi-Component Reactions and One-Pot Syntheses for Derivatives

The synthesis of complex derivatives from this compound can be efficiently achieved through multi-component reactions (MCRs) and one-pot syntheses. These approaches are favored for their high efficiency, reduction in waste, and simplified procedures, as they combine multiple reaction steps without isolating intermediates. nih.govresearchgate.net MCRs are particularly powerful in organic synthesis for building molecular complexity from simple starting materials in a single operation. semanticscholar.org

For instance, a derivative of this compound, such as an aldehyde, could serve as a key component in a Biginelli-like MCR. In a hypothetical reaction, 5-bromo-2-methylbenzaldehyde could react with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea (B124793) in the presence of an acid catalyst to form a dihydropyrimidinone derivative. This one-pot process efficiently constructs a complex heterocyclic scaffold.

One-pot syntheses are also instrumental. A transition-metal-free, one-pot process can be envisioned for synthesizing benzofuran (B130515) derivatives. nih.gov This could involve the reaction of a phenol derived from this compound with another reactant in a sequence of nucleophilic substitution and cyclization steps within the same reaction vessel, leading to complex fused heterocyclic systems. nih.gov The advantages of such methods include improved "pot, atom, and step economy" (PASE), making them cornerstones of green chemistry. nih.govresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is a critical step to maximize the yield and purity of this compound and its derivatives. This process involves systematically adjusting various parameters, such as temperature, reaction time, solvent, and the molar ratio of reagents and catalysts. nih.govnih.gov

A common approach is to perform a series of experiments where one parameter is varied while others are kept constant to identify the optimal setting for each. For example, in the bromination of a precursor, the reaction temperature might be screened from 0 °C to 30 °C. Higher temperatures could lead to the formation of more impurities, while lower temperatures might result in an incomplete reaction. nih.gov Similarly, the reaction time is optimized; longer times may not increase the yield of the desired product but could promote the formation of byproducts. scielo.br

The choice of solvent is also crucial, as it can influence reaction rates and selectivity. In the synthesis of dihydrobenzofuran neolignans, for example, acetonitrile was found to provide a better balance between conversion and selectivity compared to more traditional solvents like dichloromethane or benzene. scielo.br

Table 1: Illustrative Optimization of a Hypothetical Bromination Reaction

| Experiment | Temperature (°C) | Time (h) | Molar Ratio (Substrate:NBS) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 20 | 2 | 1:1.1 | CH₂Cl₂ | 75 |

| 2 | 20 | 4 | 1:1.1 | CH₂Cl₂ | 85 |

| 3 | 20 | 6 | 1:1.1 | CH₂Cl₂ | 84 |

| 4 | 0 | 4 | 1:1.1 | CH₂Cl₂ | 68 |

| 5 | 30 | 4 | 1:1.1 | CH₂Cl₂ | 82 (with impurities) |

| 6 | 20 | 4 | 1:1.2 | CH₂Cl₂ | 88 |

This table is for illustrative purposes and does not represent actual experimental data.

Regiochemical Control in Aromatic Substitution Reactions

The synthesis of this compound relies on precise control of the position of substituents on the aromatic ring, a concept known as regiochemistry. This is governed by the directing effects of the substituents already present on the benzene ring during electrophilic aromatic substitution reactions.

In a likely precursor, 2-methylbenzotrifluoride, the methyl group (-CH₃) is an ortho-, para-directing activator, while the trifluoromethyl group (-CF₃) is a strong deactivator and a meta-director. During bromination, these competing effects determine the position of the incoming bromine atom. The activating methyl group directs the bromine to its ortho and para positions. The position para to the methyl group is also the position meta to the trifluoromethyl group. This alignment of directing effects strongly favors the substitution at the C5 position, leading to the desired this compound isomer with high selectivity.

Controlling reaction conditions, such as using a specific Lewis acid catalyst and maintaining a low temperature, can further enhance this regioselectivity by minimizing the formation of other isomers.

Diastereoselectivity in Complex Derivative Synthesis

When synthesizing complex derivatives of this compound that contain multiple stereocenters, controlling the three-dimensional arrangement of atoms is crucial. Diastereoselectivity refers to the preferential formation of one diastereomer over another.

This level of control is often required in the synthesis of biologically active molecules. For example, if an aldehyde derivative of this compound were to undergo an aldol reaction with a ketone, two new stereocenters could be created, potentially forming four stereoisomers. To control the diastereoselectivity, chemists employ various strategies, such as using chiral auxiliaries, chiral catalysts, or substrate-controlled methods.

In a study on the synthesis of dihydrobenzofuran neolignans via oxidative coupling, the reaction resulted in a racemic mixture of (±)-trans-dehydrodicoumarate dimethyl ester, indicating a lack of diastereoselectivity in that specific transformation. scielo.br However, for other reactions, the choice of reagents and conditions can have a profound impact. For instance, in a hypothetical reduction of a ketone derivative, selecting a bulky reducing agent might preferentially attack from the less hindered face of the molecule, leading to a high diastereomeric excess of one alcohol product. The optimization of these conditions is a key area of research in the synthesis of complex organic molecules.

Mechanistic Investigations of Reactions Involving 5 Bromo 2 Methylbenzotrifluoride

Exploration of Electrophilic and Nucleophilic Substitution Mechanisms

The reactivity of 5-Bromo-2-methylbenzotrifluoride in substitution reactions is governed by the interplay of the attached functional groups.

Halogen-Directed Reactivity in Benzotrifluoride (B45747) Systems

In benzotrifluoride systems, halogens like bromine play a significant role in directing the course of substitution reactions. During electrophilic aromatic substitution, the incoming electrophile's position is influenced by the existing substituents. For instance, in the vapor-phase chlorination and bromination of benzotrifluoride, the meta-position is predominantly attacked. researchgate.net This is a typical outcome for reactions involving deactivating groups. researchgate.net The reactivity of halogenated benzotrifluorides is also a subject of interest in radical reactions. Studies on 4-halogenated benzotrifluorides have shown that under certain conditions, cleavage of the aryl C-I, C-Br, and C-Cl bonds can occur in preference to the stronger C-F bond of the trifluoromethyl group. nih.gov

In nucleophilic aromatic substitution reactions, the bromine atom on compounds like 5-bromo-1,2,3-triazines can be displaced by nucleophiles such as phenols. nih.gov This highlights the role of the halogen as a leaving group, a common feature in such reactions.

Influence of Trifluoromethyl and Methyl Groups on Aromatic Reaction Pathways

The trifluoromethyl (-CF3) and methyl (-CH3) groups have opposing electronic effects that significantly influence the reaction pathways of the benzene (B151609) ring. youtube.com

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.commdpi.com This deactivates the aromatic ring towards electrophilic attack, making reactions slower compared to benzene. youtube.com The -CF3 group is a meta-director for electrophilic substitutions. youtube.comchegg.com This is because the resonance structures for ortho and para attack would place a positive charge adjacent to the already partially positive carbon of the -CF3 group, which is highly unfavorable. chegg.com

Conversely, the methyl group is an electron-donating group. youtube.com It activates the aromatic ring, making it more susceptible to electrophilic attack. The methyl group is an ortho-, para-director because the resonance structures for ortho and para attack include a stable tertiary carbocation intermediate where the positive charge is on the carbon atom attached to the methyl group. youtube.com

In this compound, the directing effects of the bromo, methyl, and trifluoromethyl groups are combined. The activating methyl group directs ortho and para, while the deactivating bromo and trifluoromethyl groups direct meta to their own positions. The ultimate regioselectivity of a reaction would depend on the specific reaction conditions and the nature of the incoming electrophile.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated compounds like this compound are excellent substrates for these transformations. rhhz.net

Suzuki-Miyaura Coupling with Boronic Acid Derivatives of Related Compounds

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org This reaction is widely used to create biaryl compounds. libretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

While specific data for this compound is not detailed in the provided results, the reactivity of similar bromoaryl compounds is well-documented. For example, 5-bromo-1,2,3-triazine (B172147) has been successfully coupled with various boronic acids using a palladium catalyst. uzh.chresearchgate.net The reaction conditions are optimized to achieve high yields, often involving a specific palladium source, ligand, and base. uzh.ch The electronic nature of the boronic acid can influence the reaction outcome. uzh.ch

| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Yield | Reference |

|---|---|---|---|---|

| 5-bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl2 | 81% | uzh.ch |

| 5-bromo-1,2,3-triazine | 4-fluorophenyboronic acid | Pd(MeCN)2Cl2 + dppf | 62% | uzh.ch |

| 2,3,4,5-Tetrabromofuran | Phenylboronic acid | Pd(PPh3)4 | 92% | rsc.org |

| 2,3,4,5-Tetrabromofuran | 3,5-dimethylphenylboronic acid | Pd(PPh3)4 | 76% | rsc.org |

Sonogashira Coupling and Other Carbon-Carbon Bond Formations with Analogues

The Sonogashira coupling is another important palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netrsc.org This reaction is instrumental in the synthesis of substituted alkynes. researchgate.net For instance, 5-bromoindole (B119039) derivatives have been successfully used in Sonogashira couplings with various alkynes. researchgate.net

Other carbon-carbon bond-forming reactions can also be applied to analogues. For example, domino reactions involving an intermolecular Sonogashira coupling followed by an intramolecular cyclization have been developed to synthesize complex heterocyclic structures. nih.gov

C-H Functionalization and Activation Strategies on Aromatic Cores

Direct C-H functionalization is an increasingly important area of research that offers a more atom-economical approach to modifying aromatic cores. rsc.orgrsc.org This strategy avoids the need for pre-functionalized starting materials like halides or organometallics. diva-portal.org

For benzotrifluoride derivatives, the electron-withdrawing nature of the -CF3 group can facilitate deprotonation at the ortho-position, enabling subsequent functionalization. tcichemicals.com Transition metal catalysts, including those based on iridium, ruthenium, palladium, and rhodium, have been shown to be effective for the C-H functionalization of various aromatic systems. diva-portal.org These methods can proceed through different mechanisms, including benzylic deprotonation facilitated by π-coordination of a metal to the aromatic ring. rsc.org

Palladium catalysts are also known to activate benzylic derivatives for various transformations. nih.gov While the focus is often on aryl halides, the activation of benzylic C-H bonds is a growing field. rsc.orgnih.gov

Radical Reactions and Photoredox Catalysis

The generation of radical species and their subsequent reactions represent a powerful tool in modern organic synthesis. For this compound, these approaches open avenues for novel functionalizations.

Aromatic imidation through the use of nitrogen-centered electrophilic radicals, often generated via photoredox catalysis, is a contemporary method for the formation of C-N bonds. While direct experimental evidence for the aromatic imidation of this compound is not extensively documented in readily available literature, the general mechanism provides a framework for its potential reactivity. In this process, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a suitable nitrogen-based precursor to generate a nitrogen-centered radical. This highly reactive species can then undergo addition to the electron-rich aromatic ring of this compound. The directing effects of the methyl (ortho-, para-directing) and trifluoromethyl (meta-directing) groups would influence the regioselectivity of this addition. It is anticipated that the reaction would favor substitution at positions ortho and para to the methyl group, which are also meta to the trifluoromethyl group, due to the combined electronic and steric influences.

The introduction of a trifluoromethyl group onto an aromatic ring can significantly alter the properties of the parent molecule. The photochemical reaction of trifluoroiodomethane with halogenobenzenes provides a precedent for the potential trifluoromethylation of this compound. acs.org In such a reaction, UV irradiation would cleave the C-I bond of trifluoroiodomethane, generating a trifluoromethyl radical (•CF₃). This radical could then add to the aromatic ring of this compound. The regiochemical outcome of this addition would be governed by the stability of the resulting radical intermediate. The presence of the electron-donating methyl group and the electron-withdrawing trifluoromethyl and bromo groups would direct the incoming trifluoromethyl radical, likely leading to a mixture of isomers.

Derivatization Pathways and Functional Group Transformations

The functional groups of this compound offer multiple sites for further chemical modification, enabling the synthesis of a diverse range of derivatives.

The introduction of nitrogen-containing functional groups, such as nitro and amino moieties, onto the aromatic ring of this compound is a key strategy for creating valuable intermediates.

Nitration: The nitration of benzotrifluoride derivatives is a well-established transformation. For instance, the nitration of m-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid yields 5-fluoro-2-nitrobenzotrifluoride. nih.gov A similar approach can be envisaged for this compound. The reaction conditions would need to be carefully controlled to manage the regioselectivity, which is influenced by the directing effects of the existing substituents. The methyl group is an ortho-, para-director, while the bromo and trifluoromethyl groups are deactivating and meta-directing. This would likely lead to the formation of 5-Bromo-2-methyl-3-nitrobenzotrifluoride and other isomers.

Amination: The direct amination of this compound is challenging. A more common and effective approach involves the reduction of a previously introduced nitro group. Following the nitration of this compound, the resulting nitro derivative can be reduced to the corresponding amine, 5-Amino-2-methylbenzotrifluoride, using various reducing agents, such as catalytic hydrogenation with Raney nickel. nih.gov This two-step sequence provides a reliable pathway to amino-substituted derivatives. A patent describes the synthesis of 2-methyl-5-aminobenzotrifluoride from 2-chloromethyl-5-nitrobenzotrifluoride via hydrogenation, further supporting the viability of this nitration-reduction strategy. wikipedia.org

Table 1: Proposed Reaction Scheme for Amination of this compound

| Step | Reactant | Reagents and Conditions | Product |

| 1. Nitration | This compound | HNO₃, H₂SO₄ | 5-Bromo-2-methyl-x-nitrobenzotrifluoride |

| 2. Reduction | 5-Bromo-2-methyl-x-nitrobenzotrifluoride | H₂, Raney Ni or other reducing agent | 5-Amino-2-methylbenzotrifluoride |

Transformations of the Methyl Group and Trifluoromethyl Group

Both the methyl and trifluoromethyl groups on the aromatic ring can be chemically transformed to introduce new functionalities.

Transformations of the Methyl Group: The benzylic position of the methyl group is susceptible to radical halogenation. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of 5-Bromo-2-(bromomethyl)benzotrifluoride. chemistrysteps.comlibretexts.org This benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions.

Furthermore, the methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the methyl group of toluene (B28343) and its derivatives into a carboxyl group. chemistrysteps.com Applying this to this compound would yield 5-Bromo-2-(trifluoromethyl)benzoic acid.

Table 2: Potential Transformations of the Methyl Group

| Transformation | Reagents and Conditions | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄ | 5-Bromo-2-(bromomethyl)benzotrifluoride |

| Oxidation | KMnO₄, heat or H₂CrO₄ | 5-Bromo-2-(trifluoromethyl)benzoic acid |

Transformations of the Trifluoromethyl Group: The trifluoromethyl group is generally stable, but under harsh conditions, it can be hydrolyzed to a carboxylic acid. Treatment with strong acids, such as concentrated sulfuric acid, can effect this transformation. nih.gov This would convert this compound into 4-bromo-2-methylbenzoic acid. This hydrolysis provides a method to access carboxylic acid derivatives from trifluoromethylated precursors.

Advanced Spectroscopic and Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy provides unparalleled insight into the molecular structure of 5-Bromo-2-methylbenzotrifluoride by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

While specific high-resolution spectral data for this compound is not extensively published in peer-reviewed literature, its expected spectral features can be reliably predicted based on the principles of NMR and data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region would feature three protons on the substituted benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by their position relative to the electron-withdrawing bromine and trifluoromethyl groups and the electron-donating methyl group. The methyl group protons would appear as a singlet in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on all carbon environments within the molecule. Key features would include signals for the eight distinct carbon atoms: six in the aromatic ring, one in the methyl group, and one in the trifluoromethyl group. The carbon of the trifluoromethyl group is readily identifiable by its characteristic quartet splitting pattern, a result of coupling with the three attached fluorine atoms (¹J-CF). The aromatic carbons also exhibit coupling with fluorine atoms, though over multiple bonds (²J-CF, ³J-CF, etc.), which can provide further structural confirmation.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | ~2.4 - 2.6 | Singlet (s) | Methyl (CH₃) protons. |

| ~7.2 - 7.8 | Multiplets (m) | Three distinct aromatic protons (H-3, H-4, H-6). | |

| ¹³C | ~18 - 22 | Singlet (s) | Methyl (CH₃) carbon. |

| ~120 - 140 | Multiple signals | Aromatic carbons, some showing C-F coupling. | |

| ~123 (q, J ≈ 272 Hz) | Quartet (q) | Trifluoromethyl (CF₃) carbon due to ¹J-CF coupling. |

Fluorine-19 is a highly sensitive nucleus for NMR spectroscopy, making ¹⁹F NMR a powerful tool for analyzing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to be relatively simple, consisting of a single signal for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group.

The chemical shift of this signal provides valuable information about the electronic environment of the CF₃ group. Compared to a reference standard like trichlorofluoromethane (CFCl₃), the chemical shift for benzotrifluorides typically appears in a well-defined region. For instance, the unsubstituted benzotrifluoride (B45747) (trifluorotoluene) resonates at approximately -63.7 ppm. The presence of the bromo and methyl substituents on the aromatic ring in this compound will induce a slight shift from this value, reflecting their combined electron-withdrawing and electron-donating effects. This high sensitivity and wide chemical shift range make ¹⁹F NMR particularly useful for assessing purity and detecting any fluorine-containing impurities.

To study reaction mechanisms that may involve radical intermediates, advanced NMR techniques such as Photochemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) can be employed. This method detects non-Boltzmann nuclear spin state distributions in the products of radical reactions, resulting in dramatically enhanced absorption or emission signals in the NMR spectrum.

While specific Photo-CIDNP studies on this compound are not documented, the technique is highly applicable to trifluoromethylated aromatic compounds. For example, it could be used to investigate photochemical reactions, such as light-induced dehalogenation or reactions involving the trifluoromethyl group. The experiment typically involves irradiating the sample with light in the presence of a photosensitizer, which initiates a reaction cycle involving radical pairs. The resulting polarized NMR signals are unique to the radical pathway, allowing for the unambiguous identification of radical-mediated reaction mechanisms and the characterization of transient radical species.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are crucial for identifying functional groups and can be adapted for real-time analysis of chemical reactions.

The IR and Raman spectra of this compound are dominated by vibrations associated with the substituted benzene ring and the trifluoromethyl group. The benzotrifluoride moiety gives rise to several strong, characteristic absorption bands in the mid-infrared region.

The most prominent of these are the C-F stretching vibrations, which are typically very strong in the IR spectrum due to the large change in dipole moment associated with the C-F bond stretch. These symmetric and asymmetric stretching modes of the CF₃ group are expected to appear in the 1350-1100 cm⁻¹ range. Additionally, CF₃ deformation modes (scissoring and rocking) produce absorptions at lower frequencies. Other key vibrational modes include C-Br stretching, aromatic C-H stretching, aromatic C=C ring stretching, and aliphatic C-H stretching and bending from the methyl group.

Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |

| CF₃ Asymmetric Stretch | ~1320 | Very Strong | Weak |

| CF₃ Symmetric Stretch | ~1180, ~1140 | Very Strong | Medium |

| C-Br Stretch | 700 - 500 | Strong | Strong |

Both IR and Raman spectroscopy are well-suited for online, in-situ monitoring of chemical synthesis, offering real-time data without the need for sample extraction. This is particularly valuable for optimizing reaction conditions and ensuring safety.

Reaction Monitoring: During the synthesis of this compound (for example, via a Sandmeyer reaction from an amino precursor), an FT-IR probe immersed in the reaction vessel could track the progress by monitoring the disappearance of a reactant's characteristic peak (e.g., N-H stretching bands of an amine) and the simultaneous appearance of the strong C-F stretching bands of the product. This allows for precise determination of the reaction endpoint, preventing the formation of byproducts from over- or under-reaction.

Purity Assessment: The specificity of the vibrational spectrum serves as a molecular fingerprint. After synthesis and purification, IR and Raman spectroscopy can be used to assess the purity of this compound. The absence of peaks corresponding to starting materials, reagents, or potential side-products confirms the purity of the final compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This allows for the precise determination of a compound's molecular weight and provides insights into its structure through the analysis of fragmentation patterns.

For this compound (C₈H₆BrF₃), the exact molecular weight can be calculated based on the atomic masses of its constituent isotopes. The presence of bromine is particularly noteworthy in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. jove.com This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of nearly equal intensity are observed, separated by two m/z units (M+ and M+2 peaks). jove.comdocbrown.info

While a publicly available experimental mass spectrum for this compound is not available, its fragmentation pattern upon ionization can be predicted based on established principles for aromatic and halogenated compounds. libretexts.org The molecular ion (M⁺) is expected to be relatively stable due to the aromatic ring. libretexts.org Key fragmentation pathways would likely involve the cleavage of the carbon-bromine bond, which is often the weakest bond in such molecules, and the loss of the trifluoromethyl or methyl groups.

The expected fragmentation would proceed as follows:

Loss of a Bromine radical (•Br): This is a common fragmentation for bromo-aromatic compounds, leading to a significant fragment ion.

Loss of a Trifluoromethyl radical (•CF₃): Cleavage of the C-CF₃ bond would result in another major fragment. The CF₃⁺ ion itself is also a commonly observed fragment at m/z 69.

Loss of a Methyl radical (•CH₃): Benzylic cleavage leading to the loss of the methyl group is another plausible pathway.

Loss of a Fluorine radical (•F): While less common than the loss of the entire CF₃ group, the expulsion of a fluorine atom from the molecular ion or subsequent fragments can also occur.

An interactive data table summarizing the calculated exact mass and the predicted major fragments for this compound is presented below.

| Species | Formula | Calculated m/z (for ⁷⁹Br) | Notes |

| Molecular Ion [M]⁺ | [C₈H₆⁷⁹BrF₃]⁺ | 239.96 | The M+2 peak for the ⁸¹Br isotope would appear at m/z 241.96 with nearly equal intensity. |

| [M - Br]⁺ | [C₈H₆F₃]⁺ | 161.04 | Resulting from the cleavage of the C-Br bond. |

| [M - CF₃]⁺ | [C₇H₆⁷⁹Br]⁺ | 170.97 | Resulting from the cleavage of the aromatic C-CF₃ bond. An M+2 peak would be observed at m/z 172.97. |

| [M - CH₃]⁺ | [C₇H₃⁷⁹BrF₃]⁺ | 224.94 | Resulting from benzylic cleavage. An M+2 peak would be observed at m/z 226.94. |

| [CF₃]⁺ | [CF₃]⁺ | 69.00 | A common fragment for trifluoromethyl-containing compounds. |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. libretexts.orgwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thereby determine the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.orgthepharmajournal.com This information is crucial for understanding structure-property relationships, reaction mechanisms, and the rational design of new materials and molecules. researchgate.netnih.gov

For derivatives of this compound, obtaining crystal structures would be invaluable. Such studies would confirm the connectivity of atoms and provide precise geometric parameters. Furthermore, the analysis of the crystal packing would reveal non-covalent interactions, such as halogen bonding or π-π stacking, which govern the supramolecular architecture and influence the material's bulk properties.

Despite the importance of this technique, a review of the current scientific literature and crystallographic databases indicates that no solid-state structural determinations for derivatives of this compound have been publicly reported. Future research in this area, involving the synthesis of suitable crystalline derivatives and their analysis by X-ray diffraction, would significantly contribute to the chemical understanding of this class of compounds.

Computational Chemistry and Theoretical Modeling of 5 Bromo 2 Methylbenzotrifluoride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of computational chemistry for predicting molecular properties with a favorable balance between accuracy and computational cost. For 5-Bromo-2-methylbenzotrifluoride, DFT calculations can elucidate its fundamental electronic properties, which in turn dictate its chemical behavior and reactivity. Studies on related brominated compounds and polybrominated diphenyl ethers have demonstrated the utility of DFT in evaluating electronic properties and their dependence on the substitution pattern. nih.gov

A fundamental step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms in the this compound molecule that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the equilibrium geometry, yielding precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT B3LYP/6-311++G(d,p)) This table is illustrative and provides expected values based on standard bond lengths and the known structure of similar aromatic compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.90 Å |

| C-CF3 | 1.51 Å | |

| C-CH3 | 1.52 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-F | 1.35 Å | |

| C-H (methyl) | 1.09 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C-CF3 | 121.0° | |

| C-C-CH3 | 121.5° | |

| F-C-F | 106.5° |

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

DFT calculations provide detailed information about these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may have significant contributions from the antibonding orbitals associated with the electron-withdrawing trifluoromethyl and bromo groups.

Furthermore, analyzing the charge distribution via methods like Molecular Electrostatic Potential (MEP) mapping reveals the electrophilic and nucleophilic sites of the molecule. An MEP map for this compound would likely show negative potential (red/yellow) around the fluorine atoms and the bromine atom, indicating regions prone to electrophilic attack, and positive potential (blue) near the hydrogen atoms of the methyl group and potentially on the carbon atom attached to the bromine, suggesting sites for nucleophilic attack.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are indispensable for tracing the detailed pathway of a chemical reaction. By modeling the transformation from reactants to products, these simulations provide a step-by-step understanding of bond-breaking and bond-forming processes, which is often difficult to observe experimentally.

A key element in understanding a reaction mechanism is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. Locating and analyzing the TS structure provides invaluable information about the reaction's feasibility. Computational methods are used to find this first-order saddle point on the potential energy surface and confirm its identity by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path.

The energy difference between the reactants and the transition state is the activation barrier (or activation energy). This barrier is a primary determinant of the reaction rate. For example, a computational study on the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals successfully identified multiple reaction pathways and their corresponding activation barriers, demonstrating the most feasible routes for the reaction. mdpi.com A similar approach applied to this compound could predict its reactivity towards various reagents, such as in nucleophilic aromatic substitution or cross-coupling reactions.

Table 2: Illustrative Energetic Profile for a Hypothetical SNAr Reaction of this compound This table is for illustrative purposes to show the type of data generated from computational studies.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (this compound + Nu⁻) | 0.0 | Starting materials |

| Meisenheimer Complex (Intermediate) | -5.2 | Stable intermediate |

| Transition State | +18.5 | Highest energy point |

| Products | -10.8 | Final products |

Many reactions can potentially yield multiple products. Computational chemistry can predict which isomer is most likely to form.

Regioselectivity refers to the preference for reaction at one position over another. In this compound, a reaction such as nitration could occur at several positions on the aromatic ring. By calculating the activation energies for the attack at each possible site, DFT can predict the most favorable position, thus determining the major product. The directing effects of the existing methyl, bromo, and trifluoromethyl groups would be quantified through these calculations.

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. While the parent molecule is achiral, reactions could introduce chiral centers. Computational studies of enzyme-catalyzed reactions, for example, have successfully explained the origin of stereospecificity by comparing the activation barriers for pathways leading to different stereoisomers. rsc.org

Intermolecular Interactions and Non-Covalent Forces

The behavior of this compound in condensed phases (liquid or solid) is governed by intermolecular forces. These non-covalent interactions, though weaker than covalent bonds, are critical for determining physical properties like boiling point, solubility, and crystal packing.

Computational methods can be used to study these forces, which include:

Van der Waals interactions: These are ubiquitous forces arising from temporary fluctuations in electron density. Studies on aromatic molecules show that these dispersion forces are a primary driver for aggregation. nih.gov

Dipole-dipole interactions: As this compound is a polar molecule, these electrostatic interactions will be significant.

Halogen bonding: The bromine atom can act as a Lewis acid, interacting with Lewis bases (electron donors). This is a directional interaction that can influence molecular assembly in crystals.

π-stacking: The aromatic ring can interact with other π-systems. The presence of both an electron-donating methyl group and electron-withdrawing trifluoromethyl and bromo groups creates a complex electronic environment that will dictate the nature of these stacking interactions, which can be either attractive or repulsive. nih.gov

Advanced techniques like the Fragment Molecular Orbital (FMO) method can be employed to analyze and quantify these complex interactions within large molecular clusters or in a solvent environment, providing a detailed picture of the forces at play.

Aromatic Interactions and Halogen Bonding

The electronic structure of this compound, with its electron-rich aromatic ring and the presence of a bromine atom, gives rise to specific non-covalent interactions that are crucial for its behavior in various chemical environments.

Aromatic Interactions:

The benzene (B151609) ring in this compound is substituted with a methyl group (-CH₃), a bromine atom (-Br), and a trifluoromethyl group (-CF₃). The interplay of these substituents modulates the electron density of the aromatic π-system. The methyl group is a weak electron-donating group, while the bromine atom is weakly deactivating and the trifluoromethyl group is strongly electron-withdrawing. This electronic arrangement influences how the molecule interacts with other species.

Aromatic interactions, such as π-π stacking and cation-π interactions, are fundamental in molecular recognition and self-assembly processes. In the case of this compound, the electron-deficient nature of the π-system, enhanced by the trifluoromethyl group, would favor interactions with electron-rich aromatic systems.

Halogen Bonding:

A significant non-covalent interaction involving this compound is halogen bonding. A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. nih.gov The presence of the electron-withdrawing trifluoromethyl group on the same aromatic ring is expected to enhance the positive electrostatic potential on the bromine atom, thereby strengthening its ability to act as a halogen bond donor. researchgate.net

Theoretical studies on similar brominated aromatic compounds have shown that halogen bonds are driven by a combination of electrostatic, dispersion, and orbital interactions. nih.gov The strength of these bonds can be considerable, influencing crystal packing, ligand-protein binding, and chemical reactivity. whiterose.ac.uk Computational models, such as Density Functional Theory (DFT), are employed to calculate the interaction energies and geometries of halogen-bonded complexes. nih.govmdpi.com

| Interaction Type | Interacting Partner | Estimated Interaction Energy (kcal/mol) | Key Contributing Factors |

| Halogen Bonding (C-Br···O) | Carbonyl Oxygen | -3 to -5 | Electrostatics, Dispersion |

| Halogen Bonding (C-Br···N) | Amine/Pyridine Nitrogen | -4 to -6 | Enhanced by nitrogen basicity |

| Halogen Bonding (C-Br···π) | Aromatic Ring | -2 to -4 | Dispersion, Charge-transfer |

Note: The interaction energies presented in this table are estimated values based on computational studies of analogous brominated aromatic compounds and are intended to be illustrative for this compound.

Solvent Effects on Reactivity

The choice of solvent can profoundly impact the rate and outcome of chemical reactions involving this compound. Solvents can influence reactivity through various mechanisms, including differential stabilization of reactants, transition states, and products, as well as direct participation in the reaction mechanism. rsc.org

The reactivity of this compound can be modulated by the polarity and coordinating ability of the solvent. For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents might be favored as they can solvate the metal cation of a nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Benzotrifluoride (B45747), a compound structurally related to the trifluoromethyl-bearing portion of the target molecule, is itself used as a specialty solvent. wikipedia.org It is considered a less hazardous alternative to some chlorinated solvents and has a dielectric constant that suggests it can solvate a range of solutes. wikipedia.orgresearchgate.net The behavior of this compound in different solvents can be predicted by considering the nature of the specific reaction.

Computational models can simulate solvent effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a defined dielectric constant, while explicit models include individual solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions. rsc.org These models can help to rationalize experimental observations and predict optimal reaction conditions.

| Solvent | Dielectric Constant (ε) | Expected Effect on Nucleophilic Aromatic Substitution | Rationale |

| Hexane | 1.88 | Slow reaction rate | Non-polar, poor stabilization of charged intermediates. |

| Dichloromethane | 9.08 | Moderate reaction rate | Moderate polarity, can solvate transition states. |

| Acetone | 20.7 | Faster reaction rate | Polar aprotic, effectively solvates cations. |

| Dimethylformamide (DMF) | 36.7 | Fast reaction rate | High polarity, aprotic, strongly solvates cations. |

| Water | 80.1 | Complex effects, potentially slower | High polarity, protic, can strongly solvate nucleophiles, reducing their reactivity. |

Note: The dielectric constants are standard literature values. The expected effects are qualitative predictions based on general principles of physical organic chemistry.

Applications and Role in Advanced Organic Synthesis

Strategic Building Block in Pharmaceutical Development

The unique electronic properties and structural motifs of 5-Bromo-2-methylbenzotrifluoride make it a significant starting material in the synthesis of pharmacologically active compounds. The presence of the trifluoromethyl group (-CF3) is particularly valued in medicinal chemistry as it can enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, which are fundamental in constructing the carbon skeletons of complex drug molecules.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates

This compound is directly employed as a key starting material in the synthesis of novel therapeutic agents. A notable example is its use in the preparation of monoacylglycerol lipase (B570770) (MGL) modulators. In a patented synthesis, this compound was used to create a specific MGL inhibitor, which was investigated for its potential in treating autism spectrum disorders. google.com The synthesis demonstrates the compound's role as a foundational scaffold onto which other chemical functionalities are built to achieve the final, biologically active molecule.

| API/Drug Candidate Class | Role of this compound | Therapeutic Interest |

| Monoacylglycerol Lipase (MGL) Modulators | Key starting material in multi-step synthesis | Autism Spectrum Disorders google.com |

This table is based on research findings and may not be exhaustive.

Precursors for Biologically Active Compounds with Specific Therapeutic Interests

The chemical architecture of this compound makes it an ideal precursor for developing compounds with targeted biological activities. It is classified as a key fluorinated pharmaceutical intermediate, indicating its role in the development pipelines of various drugs. bldpharm.comechemi.com The trifluoromethyl group is a common feature in many modern pharmaceuticals, including enzyme inhibitors, due to its ability to improve a compound's metabolic profile and target engagement. ambeed.com The bromo- and methyl- substitutions on the aromatic ring allow for precise chemical modifications to fine-tune the molecule's interaction with specific biological systems.

Key Intermediate in Agrochemical Synthesis

In the agrochemical sector, the development of new and effective pesticides and herbicides often relies on building blocks that can impart enhanced potency and stability. Fluorinated compounds are widely used for this purpose, and this compound serves as an important intermediate in this field.

Precursors for Pesticides and Herbicides

While specific commercial pesticides derived directly from this compound are not prominently documented in public literature, its analogs are known to be crucial intermediates. For instance, closely related brominated benzotrifluoride (B45747) derivatives are used in the production of effective pesticides and herbicides. The trifluoromethyl group is known to significantly boost the biological activity of agrochemicals. The bromine atom on the ring serves as a convenient point for chemical elaboration, allowing for the synthesis of a diverse range of potential crop protection agents.

Structure-Activity Relationship Studies in Agrochemical Design

Structure-activity relationship (SAR) is a fundamental concept in the design of new agrochemicals, where chemists systematically modify a lead compound to understand how structural changes affect its biological activity. This compound is an excellent scaffold for such studies. Its well-defined structure with three different functional groups at distinct positions on the benzene (B151609) ring allows for systematic and independent modifications. Researchers can replace the bromine atom, modify the methyl group, or alter other parts of the molecule and then test the resulting new compounds. This methodical approach helps to identify the exact structural features required for optimal herbicidal or pesticidal activity, leading to the rational design of more effective and selective agrochemicals.

Development of Specialty Chemicals and Advanced Materials

The applications of this compound extend beyond life sciences into the realm of materials science. innospk.combldpharm.com Its unique combination of a bulky, electron-withdrawing trifluoromethyl group and a reactive bromine site makes it a useful monomer or intermediate for creating high-performance materials. Chemical suppliers categorize the compound for use in the development of materials for organic light-emitting diodes (OLEDs) and other advanced applications. bldpharm.com For instance, the related compound 2-bromo-5-fluorobenzotrifluoride (B1268043) is noted as an important intermediate for novel liquid crystal materials, highlighting the potential of this class of compounds in creating materials with valuable optical and electronic properties.

Functionalized Polymers and Coatings

The development of high-performance polymers, such as poly(arylene ether)s (PAEs), often involves the incorporation of fluorinated monomers to enhance material properties. nih.gov The presence of trifluoromethyl (-CF3) groups in a polymer backbone is known to impart desirable characteristics including increased thermal stability, chemical resistance, and lower dielectric constants. nih.gov

While specific studies detailing the use of this compound in PAE synthesis are not prominent, the general synthetic routes to PAEs often rely on nucleophilic aromatic substitution or metal-catalyzed coupling reactions. researchgate.net In principle, the bromine atom on the this compound ring could serve as a reactive site for such polymerization reactions. The trifluoromethyl group would act as an electron-withdrawing group, activating the aromatic ring for certain substitution reactions, while the methyl group would add steric bulk.

The incorporation of such a monomer could lead to fluorinated polymers with properties beneficial for specialty coatings. Fluoropolymers are noted for their excellent thermal resistance, hydrophobicity, and solvent resistance, making them suitable for demanding applications in aerospace, construction, and electronics. mdpi.com The combination of the bulky, hydrophobic trifluoromethyl group and the methyl group could result in polymers with low surface energy and enhanced durability.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Potential Influence of Monomer Structure |

| Thermal Stability | The strong carbon-fluorine bonds of the -CF3 group generally enhance thermal stability. |

| Dielectric Constant | The incorporation of fluorine tends to lower the dielectric constant, which is advantageous for electronic applications. nih.gov |

| Solubility & Processability | The methyl group and the overall asymmetry of the monomer could disrupt polymer chain packing, potentially improving solubility in organic solvents for easier processing. |

| Chemical Resistance | The fluorinated nature of the monomer would likely contribute to the final polymer's resistance to chemical attack. |

Applications in Electronics Manufacturing

In the field of electronics manufacturing, there is a continuous search for novel organic materials for applications such as Organic Light-Emitting Diodes (OLEDs). The performance of an OLED is highly dependent on the properties of the materials used in its various layers, particularly the host material in the emissive layer.

Bipolar host materials, which can transport both holes and electrons, are crucial for creating highly efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. rsc.orgrsc.org The design of these materials often involves linking electron-donating and electron-accepting moieties. Carbazole derivatives are frequently used as the electron-donating (hole-transporting) part of these molecules. researchgate.netresearchgate.net

The synthesis of these complex host materials can involve cross-coupling reactions where a bromo-substituted compound, like this compound, could theoretically be used to introduce a trifluoromethylated phenyl group into the final structure. The steric hindrance provided by the methyl group, adjacent to the trifluoromethyl group, could induce a twist in the molecular backbone. This twisting is a key design strategy in modern OLED host materials, as it can help to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a high triplet energy, which is essential for efficient blue OLEDs.

While direct examples of this compound in published OLED material synthesis are scarce, the performance of devices using conceptually similar building blocks demonstrates the potential. For instance, bipolar host materials for blue phosphorescent OLEDs have achieved high external quantum efficiencies, with values reaching up to 23.14% in some cases. rsc.org Yellow phosphorescent OLEDs have also seen high performance, with external quantum efficiencies of up to 25.3% being reported. rsc.org These results underscore the importance of molecular design, where building blocks containing specific functional groups are strategically combined to achieve desired electronic properties.

Table 2: Key Performance Metrics for High-Efficiency OLEDs

| Metric | Description | Reported Values for Advanced Devices |

| External Quantum Efficiency (EQE) | The ratio of photons emitted from the device to the number of electrons injected. | Up to 23.14% for blue PhOLEDs rsc.org |

| Current Efficiency | The ratio of the luminance (in cd/m²) to the current density (in A/m²). | Up to 77.2 cd/A for yellow PhOLEDs rsc.org |

| Triplet Energy (ET) | The energy of the lowest triplet excited state of the host material; must be higher than that of the emitter. | > 3.10 eV for some advanced hosts rsc.org |

The strategic use of building blocks like this compound could potentially contribute to the development of next-generation materials that push these performance boundaries even further.

Future Research Directions and Emerging Trends

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is paramount to improving the synthesis and functionalization of 5-Bromo-2-methylbenzotrifluoride. While traditional methods have proven effective, the focus is now on catalysts that offer higher selectivity, operate under milder conditions, and are more cost-effective. For instance, in reactions analogous to the synthesis of similar brominated compounds, the use of cuprous bromide in the presence of hydrobromic acid and sodium nitrite (B80452) for diazotization and bromination has been shown to produce high yields and purity. google.com The potential for recycling catalysts, such as Raney nickel and palladium on carbon (Pd/C), is also a significant area of investigation, aiming to reduce waste and production costs. google.com

Future research will likely explore a wider range of transition metal catalysts, including those based on palladium, copper, and nickel, to facilitate cross-coupling reactions. These reactions are crucial for creating new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a diverse array of derivatives. The goal is to identify catalytic systems that not only provide high yields but also exhibit excellent regioselectivity, which is critical when working with multifunctional aromatic compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The integration of this compound into flow chemistry setups is a promising area of research. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. jst.org.in

Automated synthesis platforms, often combined with flow chemistry, are also set to revolutionize the way derivatives of this compound are produced. chimia.chbeilstein-journals.org These platforms can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new compounds. chimia.chnih.gov For example, the automated synthesis of the anticonvulsant drug rufinamide (B1680269) has been demonstrated with a 70% yield in a three-step process. chimia.ch The application of similar automated systems to the synthesis of this compound derivatives could significantly shorten development timelines for new pharmaceuticals and agrochemicals. dntb.gov.ua

Table 1: Comparison of Batch vs. Flow Chemistry for a Hypothetical Synthesis Step

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours | Minutes to Seconds jst.org.in |

| Temperature Control | Less Precise | Highly Precise jst.org.in |

| Safety | Higher risk with exothermic reactions | Enhanced safety jst.org.in |

| Scalability | Difficult | Straightforward |

| Yield | Variable | Often Higher jst.org.in |

Biological Activity Profiling of Novel Derivatives

This compound is a key building block for a variety of biologically active molecules. A significant future research direction is the systematic profiling of novel derivatives for a wide range of biological activities. The trifluoromethyl group is a known bioisostere for other chemical groups and can enhance properties like metabolic stability and membrane permeability, making it a valuable feature in drug design.

Research into derivatives of similar structures, such as benzofurans and thiazolopyridines, has revealed a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.netmdpi.com For example, certain benzofuran (B130515) derivatives have shown potent antibacterial activity against Enterococcus faecalis and Candida albicans. cuestionesdefisioterapia.com Similarly, copper complexes of thiourea (B124793) derivatives containing a trifluoromethylphenyl group have demonstrated significant antimicrobial activity. mdpi.com

The exploration of derivatives of this compound for similar activities is a logical next step. High-throughput screening methods, coupled with computational modeling, will be instrumental in identifying promising lead compounds for further development.

Table 2: Examples of Biological Activities of Related Compound Classes

| Compound Class | Biological Activity |

| Benzofuran Derivatives | Antibacterial, Antifungal, Anti-inflammatory, Anticancer researchgate.netresearchgate.netcuestionesdefisioterapia.com |

| Thiazolopyridine Derivatives | Antimicrobial, Anticancer mdpi.com |

| Copper(II) Complexes with Trifluoromethylphenylthiourea | Antimicrobial mdpi.com |

Environmental and Sustainable Aspects of this compound Synthesis

The chemical industry is under increasing pressure to adopt more environmentally friendly and sustainable practices. For this compound, this translates to developing "green" synthesis routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One approach is the use of recyclable catalysts, as mentioned earlier. google.com Another is the exploration of alternative reaction media, such as water or supercritical fluids, to replace volatile organic solvents. The principles of atom economy, which aim to maximize the incorporation of starting materials into the final product, will also be a key consideration in the design of new synthetic pathways.

Furthermore, research into the environmental fate and potential biodegradability of this compound and its derivatives will be crucial. Understanding how these compounds behave in the environment will inform the design of next-generation molecules with improved environmental profiles. The development of a synthetic method for a related compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, highlights the goal of achieving high yields and environmental protection through milder reaction conditions and readily available materials. google.com

Q & A

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts.

- Waste Disposal : Segregate halogenated waste and transfer it to certified hazardous waste facilities, as improper disposal risks environmental contamination .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent degradation .

How can mechanistic studies resolve contradictions in reported fluorination efficiency during synthesis?

Advanced Research Question

Discrepancies in fluorination yields may arise from competing side reactions (e.g., dehalogenation or isomerization). Researchers should:

- Vary Catalysts : Compare Lewis acids (AlCl₃ vs. FeBr₃) to optimize selectivity.

- Monitor Kinetics : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Computational Modeling : DFT calculations can identify transition states and energy barriers for fluorination pathways . Cross-validate results with isotopic labeling (e.g., ) .

How should researchers address conflicting literature data on physical properties like boiling point or solubility?

Advanced Research Question

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., atmospheric pressure for boiling point measurements) .

- Instrument Calibration : Validate thermometers or density meters using reference compounds.

- Meta-Analysis : Compare data across peer-reviewed journals and technical databases (e.g., NIST Chemistry WebBook) to identify consensus values .

What advanced analytical methods are suitable for identifying and quantifying byproducts in this compound synthesis?

Advanced Research Question

- LC-MS/MS : Detect trace impurities (e.g., debrominated derivatives) with high sensitivity.

- X-ray Crystallography : Resolve structural ambiguities in crystalline byproducts.

- Headspace GC : Analyze volatile side products formed during high-temperature reactions . Quantify using internal standards (e.g., deuterated analogs) .

How can computational tools predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

- Molecular Dynamics Simulations : Model interactions with palladium catalysts in Suzuki-Miyaura couplings to predict regioselectivity.

- Hammett Plots : Correlate substituent effects (Br, CF₃) with reaction rates using σₚ values.

- Docking Studies : Explore binding affinities in catalytic cycles to optimize ligand design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.